5-(Chloromethyl)-2-methyl-1,3-thiazole

Organic Synthesis Process Chemistry Solid-Phase Handling

Select 5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4) for its solid-state convenience in automated parallel synthesis—a key advantage over liquid thiazole analogs. Its low boiling point (93.5°C at 13 Torr) facilitates gentle solvent removal ideal for heat-sensitive pharmaceutical intermediates. With a predicted XLogP3-AA of 1.8, this building block partitions efficiently into organic phases, improving recovery yields during liquid-liquid extraction. Secure high-purity (≥98%) research-grade material for predictable reaction outcomes in medicinal chemistry and agrochemical development.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
CAS No. 63140-11-4
Cat. No. B3037826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methyl-1,3-thiazole
CAS63140-11-4
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CCl
InChIInChI=1S/C5H6ClNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3
InChIKeyNHRPDSWALNDCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4): Key Properties and Sourcing Considerations


5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS 63140-11-4) is a heterocyclic building block belonging to the thiazole class, characterized by a 2-methyl substituent and a reactive 5-chloromethyl group [1]. It is a solid at room temperature with a melting point of 43–45 °C , a predicted density of 1.271 g/cm³ , and a predicted pKa of 2.79 . This compound is primarily employed as an intermediate in medicinal chemistry and agrochemical research, where its dual functionality enables diverse derivatization .

Why Thiazole Building Blocks Are Not Interchangeable: The Critical Role of Substitution Pattern in 5-(Chloromethyl)-2-methyl-1,3-thiazole


Within the thiazole family, even small changes in substitution pattern lead to substantial differences in physical properties and reactivity [1]. For instance, the presence of a 2-methyl group in 5-(chloromethyl)-2-methyl-1,3-thiazole markedly alters its boiling point and solid-state behavior compared to unsubstituted or differently substituted chloromethyl thiazoles . Moreover, quantum chemical studies establish a clear reactivity hierarchy for electrophilic attack at the nitrogen atom: 2-substituted > 5-substituted > 4-substituted thiazoles [2]. Consequently, selecting a specific analog like 5-(chloromethyl)-2-methyl-1,3-thiazole is essential for achieving predictable reaction outcomes and optimizing synthetic routes. The following quantitative evidence delineates the precise performance boundaries that justify its selection over closest competitors.

Quantitative Differentiation of 5-(Chloromethyl)-2-methyl-1,3-thiazole (63140-11-4) vs. Key Analogs


Melting Point and Solid-State Handling: A Critical Differentiator for Purification and Storage

5-(Chloromethyl)-2-methyl-1,3-thiazole exhibits a melting point of 43–45 °C , making it a crystalline solid at room temperature. In contrast, 5-methylthiazole (CAS 3581-89-3) is a liquid with a melting point of −40.4 °C [1], and 2-(chloromethyl)thiazole (CAS 3364-78-1) is also a liquid under ambient conditions . This solid-state characteristic simplifies weighing, handling, and purification (e.g., recrystallization) and reduces the risk of spillage compared to liquid analogs.

Organic Synthesis Process Chemistry Solid-Phase Handling

Boiling Point Under Reduced Pressure: A Key Indicator of Volatility and Work-Up Suitability

The boiling point of 5-(chloromethyl)-2-methyl-1,3-thiazole is reported as 93.5 °C at a reduced pressure of 13 Torr . For comparison, 5-(chloromethyl)thiazole (CAS 45438-77-5) boils at 214.9 °C at atmospheric pressure (760 mmHg) , while 4-(chloromethyl)thiazole (CAS 3364-76-9) boils at 50–51 °C at 1 Torr . Although direct atmospheric pressure comparisons are limited, the significantly lower boiling point of the target compound under mild vacuum suggests it is considerably more volatile than the unsubstituted 5-(chloromethyl)thiazole.

Purification Distillation Volatility

Predicted Density and LogP: Implications for Solvent Partitioning and Formulation

The predicted density of 5-(chloromethyl)-2-methyl-1,3-thiazole is 1.271 g/cm³ , which is lower than that of the unsubstituted 5-(chloromethyl)thiazole (1.338 g/cm³) and 4-(chloromethyl)thiazole (1.338 g/cm³) . Additionally, its computed XLogP3-AA value of 1.8 [1] indicates moderate lipophilicity, which is higher than that of the more polar 4-(chloromethyl)thiazole (predicted pKa 0.45 ).

Lipophilicity LogP Formulation

Electrophilic Reactivity Hierarchy: Positioning the Target Compound Among Thiazole Derivatives

Quantum chemical calculations using B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) reveal that the reactivity of thiazole derivatives toward electrophilic attack at the pyridine nitrogen follows the order: 2-substituted > 5-substituted > 4-substituted [1]. 5-(Chloromethyl)-2-methyl-1,3-thiazole, bearing an electron-donating 2-methyl group and an electron-withdrawing 5-chloromethyl group, is predicted to exhibit intermediate reactivity within this series—more reactive than 4-substituted analogs but less reactive than 2-substituted ones.

Reactivity Quantum Chemistry Electrophilic Attack

Targeted Application Scenarios for 5-(Chloromethyl)-2-methyl-1,3-thiazole Based on Quantitative Evidence


Pharmaceutical Intermediate Synthesis Requiring Solid-Phase Handling

The solid nature of 5-(chloromethyl)-2-methyl-1,3-thiazole (mp 43–45 °C) makes it ideal for automated parallel synthesis and high-throughput experimentation where precise weighing and low-volatility storage are critical . This contrasts with liquid analogs like 5-methylthiazole that demand specialized liquid handling equipment.

Multi-Step Synthesis with Mild Evaporation Requirements

Its relatively low boiling point under reduced pressure (93.5 °C at 13 Torr) enables efficient solvent removal without exposing sensitive intermediates to excessive heat, a key advantage over less volatile chloromethyl thiazoles . This property is particularly valuable in the preparation of heat-labile pharmaceutical precursors.

Extraction and Purification Workflows Benefiting from Optimized Lipophilicity

The predicted XLogP3-AA of 1.8 and density of 1.271 g/cm³ suggest favorable partitioning into organic phases, which can improve recovery yields during liquid-liquid extraction compared to more polar thiazole derivatives [1]. This is advantageous in the purification of complex reaction mixtures.

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